7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile
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Overview
Description
7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C24H23FN4O and its molecular weight is 402.473. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties and Pharmacology
The chemical compound under discussion shares structural similarities with fluoroquinolones, a class known for potent antibacterial activities. For instance, temafloxacin hydrochloride, a related fluoroquinolone, has been studied for its broad-spectrum antimicrobial properties. This compound, like our subject compound, includes a piperazinyl group, which is significant in antibacterial efficacy. Both enantiomers of temafloxacin exhibit similar pharmacological profiles, indicating the potential of related compounds in treating bacterial infections (Chu et al., 1991).
Synthesis and Antimicrobial Study
Research into fluoroquinolone-based compounds, including those structurally related to the subject compound, has led to the development of novel antimicrobials. A study synthesized various fluoroquinolone-based 4-thiazolidinones, demonstrating their potential in combating bacterial and fungal infections (Patel & Patel, 2010).
Chemical Synthesis Research
The synthesis of various quinoline and fluoroquinolone derivatives, closely related to the target compound, is a significant area of research. Studies have explored the synthesis of compounds with modifications in the quinoline structure, leading to potential applications in medicinal chemistry and pharmaceuticals. This includes the creation of novel tricyclic compounds with potential pharmacological applications (Chupakhin et al., 1992).
Use in Molecular Detection
Research has been conducted on developing specific immunoassays for detecting compounds structurally related to the subject compound in food products. For example, monoclonal antibodies have been produced for enrofloxacin, a fluoroquinolone, to monitor its illegal content in animal-origin food products (Tochi et al., 2016).
Antimicrobial Resistance Studies
The study of fluoroquinolones, including compounds structurally related to the subject compound, has extended to understanding mechanisms of action and resistance. This research is crucial in tackling the growing concern of antimicrobial resistance and in developing more effective antibacterial agents (Wolfson & Hooper, 1985).
Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazine moiety have been reported to exhibit significant antibacterial and antifungal activity .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been reported to exhibit significant antimicrobial activity, suggesting that they may affect pathways related to microbial growth and proliferation .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown significant antibacterial and antifungal activity
Cellular Effects
The cellular effects of 7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile are not yet fully known. Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-2-8-29-17-19(15-26)24(30)20-13-21(25)23(14-22(20)29)28-11-9-27(10-12-28)16-18-6-4-3-5-7-18/h2-7,13-14,17H,1,8-12,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMMEGFJGLVYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=CC=CC=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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